

(2-Chloro-3-fluoropyridin-4-yl)methanol chemical structure and nomenclature

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Compound of Interest

Compound Name: (2-Chloro-3-fluoropyridin-4-yl)methanol

Cat. No.: B1530328

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An In-depth Technical Guide to **(2-Chloro-3-fluoropyridin-4-yl)methanol**: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: **(2-Chloro-3-fluoropyridin-4-yl)methanol** is a halogenated pyridine derivative that serves as a crucial and versatile intermediate in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a hydroxymethyl group on the pyridine core, provides multiple reactive sites for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, and safety profile. Furthermore, it details a robust, field-proven synthetic pathway from a commercially available precursor and explores its strategic application as a building block in the synthesis of complex, biologically active molecules.

Chemical Identity: Structure and Nomenclature

The foundational step in utilizing any chemical intermediate is a precise understanding of its structure and nomenclature. **(2-Chloro-3-fluoropyridin-4-yl)methanol** is a substituted pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution pattern is key to its chemical reactivity and utility.

Systematic Nomenclature and Identifiers: The compound is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) rules. The pyridine ring is the

parent structure, and the substituents are numbered to give the locants the lowest possible values, starting from the nitrogen atom.

- IUPAC Name: **(2-Chloro-3-fluoropyridin-4-yl)methanol**
- Synonyms: 2-Chloro-3-fluoro-4-(hydroxymethyl)pyridine, 2-CHLORO-3-FLUORO-4-PYRIDINEMETHANOL[1][2]
- CAS Number: 946127-54-4[1][2][3][4]

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The chemical structure is depicted below:

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value	Source
Molecular Formula	C₆H₅ClFNO	[3][4][5]
Molecular Weight	161.56 g/mol	[1][3][4]
InChI	1S/C6H5ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2	[4]
InChI Key	GMUIRRXRGQQTNZ-UHFFFAOYSA-N	[4][5]

| SMILES | Fc1c(nccc1CO)Cl |[4] |

Physicochemical and Safety Profile

Understanding the physical properties and safety information is critical for proper handling, storage, and application in a laboratory setting.

Physicochemical Properties: This compound is typically supplied as a solid, with physical characteristics that make it amenable to standard organic synthesis procedures.[\[3\]](#)[\[4\]](#)

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Crystalline powder / Solid	[3] [4]
Purity	≥97% (Typical)	[3]
Density	1.434 g/cm ³	[1]
Boiling Point	263.7 °C at 760 mmHg	[1]
Flash Point	113.3 °C	[1]
Refractive Index	1.546	[1]

| Storage | Store at room temperature, keep container tightly sealed. [\[3\]](#) |

Safety and Handling: **(2-Chloro-3-fluoropyridin-4-yl)methanol** is classified as harmful if swallowed. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Table 3: GHS Safety and Handling Information

Category	Information	Source
GHS Pictogram	GHS07 (Exclamation Mark)	[4]
Signal Word	Warning	[4]
Hazard Statement	H302: Harmful if swallowed	[4]

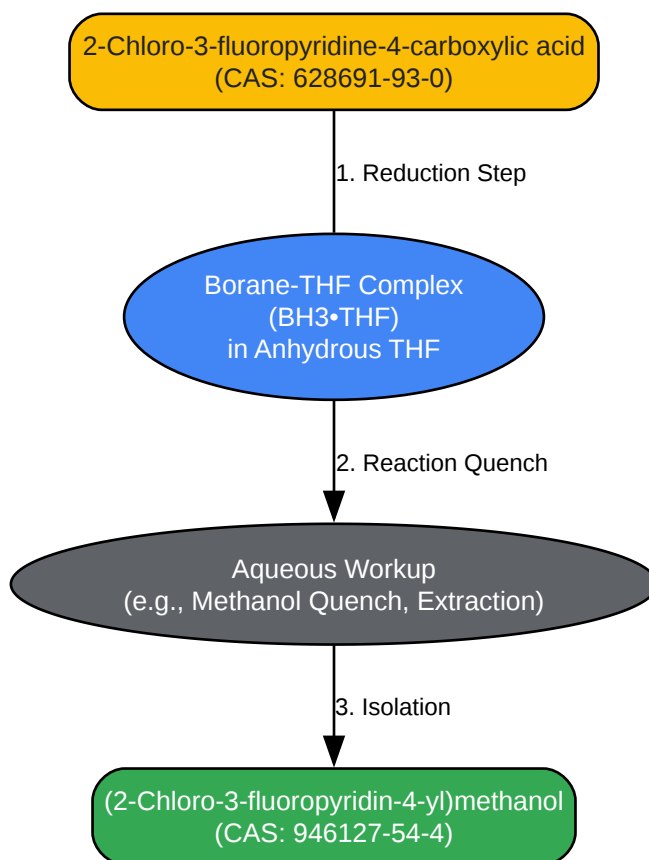
| Hazard Class | Acute Toxicity 4 (Oral) [\[4\]](#) |

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a highly reliable and scalable approach involves the reduction of the corresponding carboxylic acid, which is a commercially available starting material. This strategy is favored in drug development for its predictability and high functional group tolerance.

Proposed Synthetic Pathway: The most logical and field-proven approach is the reduction of 2-Chloro-3-fluoropyridine-4-carboxylic acid (CAS 628691-93-0).^{[6][7]} This transformation can be efficiently achieved using a borane reagent, such as Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$), which is known for its chemoselectivity in reducing carboxylic acids to alcohols without affecting other sensitive functional groups like the chloro- and fluoro-substituents on the aromatic ring.

The causality for selecting a borane-based reduction over harsher reagents like lithium aluminum hydride (LAH) lies in its milder reaction conditions and easier workup procedure. LAH is highly reactive and requires stringent anhydrous conditions and a more complex quenching process, whereas $\text{BH}_3 \cdot \text{THF}$ offers a more user-friendly and safer alternative for this specific transformation.



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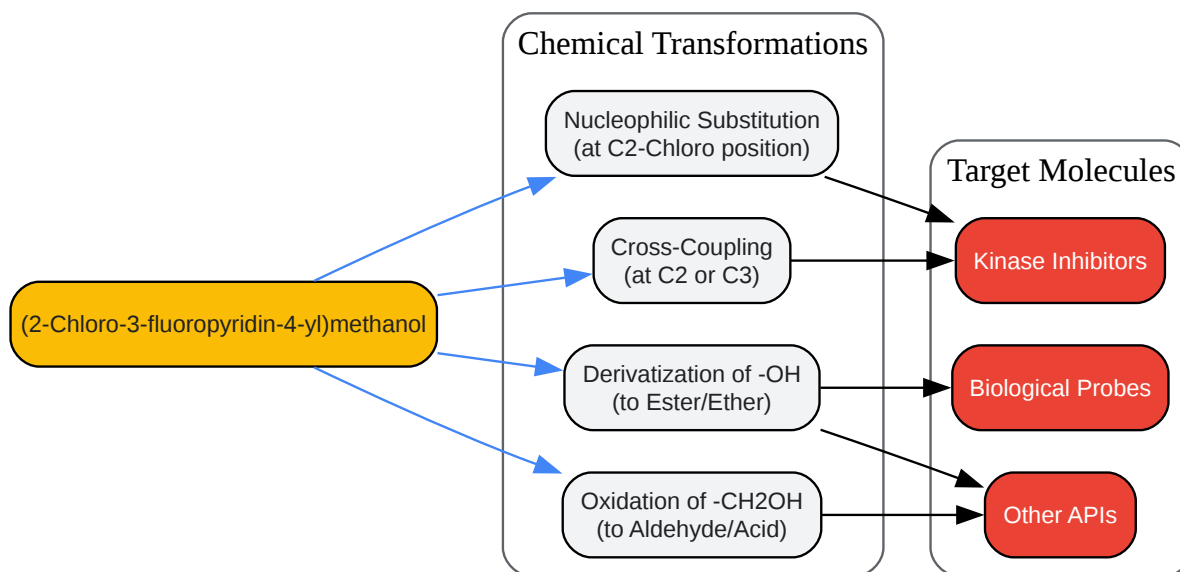
Caption: Synthetic workflow for **(2-Chloro-3-fluoropyridin-4-yl)methanol**.

Applications in Medicinal Chemistry and Drug Development

The strategic value of **(2-Chloro-3-fluoropyridin-4-yl)methanol** lies in its identity as a trifunctional building block. Each functional group—the hydroxymethyl, the chloro, and the fluoro—provides a handle for distinct and orthogonal chemical transformations.

- **Hydroxymethyl Group (-CH₂OH):** This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or transformed into an ether or ester.
- **Chloro Group (-Cl):** Positioned at the C2 position of the pyridine ring, this chlorine atom is activated towards nucleophilic aromatic substitution (S_NAr). This allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, which is a cornerstone of modern medicinal chemistry for library synthesis.
- **Fluoro Group (-F):** The fluorine atom at the C3 position significantly modulates the electronic properties of the pyridine ring. It is a weak C-F bond that can participate in certain cross-coupling reactions. More importantly, the incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and membrane permeability.^[7]

The presence of both chlorine and fluorine is particularly advantageous. Halogenated heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.^[8] This compound serves as a key precursor for synthesizing more complex molecules, including kinase inhibitors and other targeted therapeutics where a substituted pyridine core is required.^[7]



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Caption: Role as a versatile intermediate in drug discovery.

Experimental Protocols

The following protocols are representative and should be adapted based on specific laboratory conditions and scale.

Protocol 5.1: Synthesis via Carboxylic Acid Reduction

This protocol describes a self-validating system for the synthesis of **(2-Chloro-3-fluoropyridin-4-yl)methanol**.

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Chloro-3-fluoropyridine-4-carboxylic acid (1.0 eq).
- **Inerting and Dissolution:** Purge the flask with dry nitrogen. Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via cannula and stir until the solid is fully dissolved.

- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the subsequent addition of the reducing agent.
- **Reagent Addition:** Charge the dropping funnel with Borane-THF complex (1.0 M in THF, ~1.5 eq). Add the borane solution dropwise to the stirred carboxylic acid solution over 30-45 minutes, maintaining the internal temperature below 5 °C. The causality for slow addition is to prevent a dangerous temperature spike and to minimize side reactions.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- **Quenching:** Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane reagent.
- **Workup:** Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash removes any unreacted acidic starting material.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure **(2-Chloro-3-fluoropyridin-4-yl)methanol**.

Protocol 5.2: Downstream S_NAr Reaction (Representative)

This protocol illustrates the utility of the product as a substrate for nucleophilic aromatic substitution.

- **Reactant Setup:** In a sealable reaction vial, dissolve **(2-Chloro-3-fluoropyridin-4-yl)methanol** (1.0 eq) and a desired primary or secondary amine (e.g., morpholine, 1.2 eq) in dimethyl sulfoxide (DMSO).
- **Base Addition:** Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

- **Reaction:** Seal the vial and heat the mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy for the S_NAr reaction. Monitor by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
- **Purification:** Wash the combined organic extracts with brine, dry over sodium sulfate, and purify by chromatography to yield the 2-amino-substituted pyridine derivative.

Conclusion

(2-Chloro-3-fluoropyridin-4-yl)methanol is a high-value chemical intermediate with significant potential in the field of drug discovery. Its trifunctional nature allows for diverse and orthogonal chemical modifications, making it an ideal scaffold for building complex molecular architectures. The synthetic route presented is robust and scalable, relying on a commercially available precursor. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain paramount to the efficient discovery and development of next-generation pharmaceuticals.

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